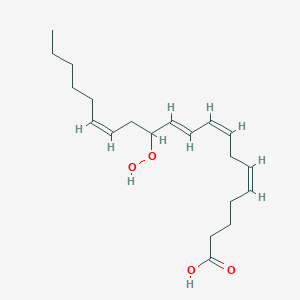

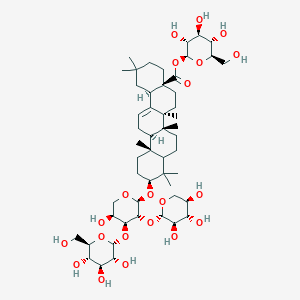

tarasaponin VII

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tarasaponin VII” is a complex organic molecule with multiple hydroxyl groups and a polycyclic structure

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its polycyclic structure and multiple hydroxyl groups suggest that it could interact with various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mécanisme D'action

Target of Action

Tarasaponin VII, also known as Paris saponin VII, primarily targets the Akt/MAPK pathway . This pathway plays a crucial role in cell survival and proliferation, and its dysregulation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It achieves this by regulating the Akt/MAPK pathway . This regulation leads to changes in the survival and proliferation of cells, particularly cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits many signaling pathways such as the PI3K/AKT pathway , AKT/MAPK pathway , EGFR/PI3K/AKT pathway , PI3K/AKT/mTOR pathway , and RNF6/AKT/mTOR pathway . These pathways are critical for cell survival and proliferation, and their inhibition can lead to cytotoxic activities on various cancer cell lines .

Pharmacokinetics

Saponins, in general, are known to have low bioavailability and short half-life, resulting in fluctuating plasma concentrations . Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By regulating the Akt/MAPK pathway, it triggers programmed cell death, leading to cytotoxic activities on various cancer cell lines . This can result in the inhibition of cancer cell proliferation and survival .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, high light intensity has been shown to promote the synthesis of Paris saponin VII in leaves through increased availability of substrates for saponin synthesis, protection of leaves from high light damage through enhanced saponin synthesis, and enhanced compartmentalization of saponins within the leaves . This suggests that environmental conditions can significantly impact the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Tarasaponin VII plays vital roles in the inhibition of many signaling pathways such as PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway . It interacts with multiple proteins, including MST2, MOB1, and LATS1, in an MST2-dependent sequential activation cascade .

Cellular Effects

This compound has been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB-231, MDA-MB-436, and MCF-7 . It induces caspase-dependent apoptosis and autophagy in these cell lines . It also influences cell function by decreasing the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It directly binds to the MST2-MOB1-LATS1 ternary complex, promoting the binding of LATS1 with MST2 and MOB1, and activating LATS1 in the BC cell lines . This leads to decreased expression and nuclear translocation of YAP, attenuating autophagy .

Temporal Effects in Laboratory Settings

It has been shown to significantly suppress tumor growth in mice bearing MDA-MB-231 cell xenografts when administered at a dosage of 1.5 mg/kg, four times per week, for four weeks .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth in a dosage-dependent manner

Metabolic Pathways

It has been shown to inhibit and target a number of cell survival pathways .

Transport and Distribution

It has been shown to decrease the expression and nuclear translocation of YAP, suggesting it may influence protein localization within cells .

Subcellular Localization

It has been shown to decrease the expression and nuclear translocation of YAP, suggesting it may influence protein localization within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of glycosidic bonds and the construction of the polycyclic core. Typical reaction conditions may include the use of protecting groups to selectively react different hydroxyl groups, as well as the use of catalysts to facilitate the formation of the polycyclic structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This may include the use of flow chemistry techniques and automated synthesis platforms.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or ethers.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other polycyclic molecules with multiple hydroxyl groups, such as certain steroids or terpenes.

Uniqueness

What sets this compound apart is its unique combination of a polycyclic core with multiple glycosidic linkages. This structure may confer unique properties, such as enhanced stability or specific biological activity.

Propriétés

Numéro CAS |

144118-18-3 |

|---|---|

Formule moléculaire |

C52H84O21 |

Poids moléculaire |

1045.2 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C52H84O21/c1-47(2)14-16-52(46(65)73-44-39(64)36(61)34(59)28(20-54)69-44)17-15-50(6)23(24(52)18-47)8-9-30-49(5)12-11-31(48(3,4)29(49)10-13-51(30,50)7)70-45-41(72-42-37(62)32(57)25(55)21-66-42)40(26(56)22-67-45)71-43-38(63)35(60)33(58)27(19-53)68-43/h8,24-45,53-64H,9-22H2,1-7H3/t24-,25-,26+,27-,28-,29?,30-,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43-,44+,45+,49+,50-,51-,52+/m1/s1 |

Clé InChI |

MLIQJRVPWRKGIO-BIRDKCKZSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

SMILES isomérique |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Synonymes |

elatoside F oleanolic acid 3-O-(xylopyranosyl(1-2))(glucopyranosyl(1-3))arabinopyranoside, 28-O-glucopyranosyl este |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.